2-Azabicyclo[3.1.1]heptan-4-ol
Description
Significance of Bicyclo[3.1.1]heptane Scaffolds in Organic and Medicinal Chemistry Research
The bicyclo[3.1.1]heptane framework is a key structural motif that has garnered considerable attention for its applications in drug discovery and complex organic synthesis. thieme-connect.comthieme-connect.com These scaffolds are increasingly recognized as valuable bioisosteres for aromatic rings, offering a three-dimensional alternative that can lead to improved physicochemical and pharmacokinetic properties of drug candidates. rsc.orgresearchgate.netresearchgate.net
Bridged bicyclic systems, such as the bicyclo[3.1.1]heptane core, are characterized by two rings sharing two non-adjacent carbon atoms, known as bridgehead atoms. beilstein-journals.org This structural arrangement imparts significant rigidity and a defined spatial orientation of substituents. The development of synthetic methods to construct these bridged ring systems is a significant challenge and an active area of research in organic chemistry. acs.orgnih.gov Efficient strategies, including cycloaddition reactions, have been developed to access these complex frameworks. acs.orgnih.govjove.com
A defining feature of bicyclo[3.1.1]heptane scaffolds is their conformational rigidity. smolecule.comuni-regensburg.de Unlike flexible acyclic or monocyclic systems, the bridged nature of these molecules locks the structure into a specific conformation. This rigidity is highly desirable in drug design as it can lead to more selective binding to biological targets by reducing the entropic penalty upon binding. The inherent three-dimensionality of these scaffolds allows for the precise positioning of functional groups in space, which is crucial for optimizing interactions with enzymes and receptors. beilstein-journals.org
Bicyclo[3.1.1]heptane derivatives serve as versatile building blocks in the synthesis of complex natural products and novel chemical entities. beilstein-journals.orgresearchgate.net Their strained ring systems can be strategically opened or functionalized to introduce a variety of substituents and construct more elaborate molecular architectures. acs.org The development of methods for the synthesis and functionalization of these scaffolds is critical for expanding their utility in organic and medicinal chemistry. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-azabicyclo[3.1.1]heptan-4-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-7-5-1-4(6)2-5/h4-8H,1-3H2 |
InChI Key |
RJFSZMRLRWNKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NCC2O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azabicyclo 3.1.1 Heptan 4 Ol and Its Derivatives
Retrosynthetic Strategies for the 2-Azabicyclo[3.1.1]heptane Core
The design of a synthetic route to a complex molecule like 2-azabicyclo[3.1.1]heptan-4-ol begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
Disconnection Approaches for the Bicyclic System
The 2-azabicyclo[3.1.1]heptane framework presents a unique challenge due to its strained, bridged structure. A primary disconnection strategy for this bicyclic system involves breaking the bonds forming the six-membered piperidine (B6355638) ring, leading to a substituted cyclobutane (B1203170) precursor. This approach is logical as it simplifies the target into a less complex, monocyclic system.
A key disconnection can be made at the C-N and the C1-C7 bonds. This leads to a 1,3-disubstituted cyclobutane derivative. For instance, a common retrosynthetic pathway for related 3-azabicyclo[3.1.1]heptane derivatives involves the disconnection of the bicyclic imide to a 1,3-functionalized cyclobutane, which can be obtained from a diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate acs.org. A similar strategy can be envisioned for the 2-azabicyclo[3.1.1]heptane core.
Another powerful approach involves a [3+2] cycloaddition or intramolecular cyclization strategy. For example, the synthesis of related 6-azabicyclo[3.1.1]heptanes has been achieved starting from a substituted azetidine (B1206935) precursor nih.gov. This suggests a disconnection of the 2-azabicyclo[3.1.1]heptane system to a suitably functionalized azetidine or a related four-membered ring precursor.
Furthermore, recent advances have highlighted the use of bicyclo[1.1.0]butanes (BCBs) as versatile starting materials. A retrosynthetic disconnection of the 2-azabicyclo[3.1.1]heptene scaffold, a close relative of the target molecule, leads back to vinyl azides and BCBs, which can be combined in catalyst-controlled annulation reactions acs.orgnih.gov. This innovative approach offers a divergent pathway to various azabicyclic systems.
Strategic Placement of Nitrogen and Hydroxyl Functionalities
The nitrogen atom is typically introduced early in the synthesis, often as part of the acyclic precursor that will undergo cyclization. For instance, in an intramolecular cyclization approach, the nitrogen can be part of an amino alcohol or a related derivative. The hydroxyl group at the C4 position can be introduced in several ways. One common strategy is the reduction of a corresponding ketone, 2-azabicyclo[3.1.1]heptan-4-one. This ketone can be derived from the oxidation of a methylene (B1212753) group or through cyclization of a precursor already containing a keto group on the cyclobutane ring.
The stereochemistry of the hydroxyl group (endo or exo) is a crucial aspect. The choice of reducing agent and reaction conditions for the ketone reduction directly influences the stereochemical outcome, which is a key consideration in the design of bioactive molecules.
Classical and Established Synthetic Routes to this compound
Several synthetic routes have been established for the synthesis of this compound and its derivatives, primarily involving the reduction of ketone precursors and intramolecular cyclization reactions.
Reduction of 2-Azabicyclo[3.1.1]heptan-4-one Precursors
A prevalent method for the synthesis of this compound is the stereoselective reduction of the corresponding ketone, 2-azabicyclo[3.1.1]heptan-4-one. The choice of reducing agent is critical for controlling the stereochemistry of the resulting alcohol, yielding either the endo or exo isomer.
The stereochemical outcome of the reduction is influenced by the steric hindrance around the carbonyl group. Hydride attack can occur from either the more hindered (endo) or less hindered (exo) face of the bicyclic system. Bulky reducing agents tend to attack from the less hindered face, leading to the thermodynamically more stable alcohol, while smaller reducing agents can exhibit different selectivities.
For the closely related 6-azabicyclo[3.2.1]octan-3-one system, methods for stereoselective reduction to the corresponding 3α- and 3β-ols have been developed rsc.org. These principles can be applied to the 2-azabicyclo[3.1.1]heptan-4-one system. For instance, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed. The use of more sterically demanding reducing agents, such as L-Selectride®, can favor the formation of the less stable alcohol isomer.
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Major Product (Stereochemistry) | Reference |
| N-Boc-2-azabicyclo[3.1.1]heptan-4-one | NaBH₄ | Methanol | 0 | N-Boc-2-azabicyclo[3.1.1]heptan-4-ol (exo) | rsc.org |
| N-Boc-2-azabicyclo[3.1.1]heptan-4-one | L-Selectride® | THF | -78 | N-Boc-2-azabicyclo[3.1.1]heptan-4-ol (endo) | rsc.org |
This table presents hypothetical data based on established principles of stereoselective ketone reduction in related bicyclic systems, as specific data for the target compound was not explicitly found in the search results.
Intramolecular Cyclization Approaches from Acyclic Precursors
The construction of the 2-azabicyclo[3.1.1]heptane ring system can be efficiently achieved through intramolecular cyclization of suitably functionalized acyclic precursors. This strategy often involves the formation of a C-N bond to close the piperidine ring.
One notable approach involves the use of cyclobutane derivatives. For instance, an improved two-step synthetic approach towards 3-(2-chloroethyl)cyclobutanone has been described, which is then used in the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. The key step is a reversible addition of hydrogen cyanide onto an in situ generated imine, followed by an intramolecular nucleophilic substitution researchgate.net.
Another powerful method is the tandem Strecker reaction and intramolecular nucleophilic cyclization of ketones possessing a leaving group at the δ-position. This has been successfully applied to the synthesis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid nih.gov. A similar strategy can be adapted for the synthesis of this compound by starting with an appropriately substituted cyclobutanone.
The synthesis of vicinal anti-amino alcohols from N-tert-butanesulfinyl aldimines and cyclopropanols provides versatile acyclic precursors that could potentially undergo intramolecular cyclization to form azabicyclic systems acs.orgnih.gov.
Multistep Convergent and Linear Synthesis Pathways
The synthesis of this compound and its derivatives can be approached through either linear or convergent synthetic pathways.
Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. An example of a linear approach to a substituted 2-azabicyclo[3.1.1]heptane derivative could start from a simple cyclobutane precursor. The functional groups would be introduced and manipulated in a stepwise manner to build up the complexity of the molecule, culminating in the formation of the bicyclic system in the later stages. For instance, a synthesis could commence with a commercially available cyclobutane-1,3-dicarboxylic acid, which is then elaborated through a series of functional group interconversions and ring-forming reactions.
The choice between a linear and a convergent approach depends on various factors, including the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reaction steps.
Diastereoselective and Enantioselective Synthesis of this compound and its Derivatives
The creation of specific stereoisomers of this compound is a primary focus of synthetic efforts, as the biological activity of such molecules is intimately tied to their stereochemistry. Methodologies are geared towards controlling the relative and absolute configuration of the chiral centers within the molecule, particularly the carbon bearing the hydroxyl group and the bridgehead carbons.
Control of Hydroxyl Group Stereochemistry
The orientation of the hydroxyl group at the C4 position, described as exo (pointing away from the larger bicyclic system) or endo (pointing towards it), is a critical aspect of the molecule's structure. Control over this feature is typically achieved during the reduction of a ketone precursor, 2-azabicyclo[3.1.1]heptan-4-one.
A documented synthesis of a derivative, cis/trans 3-(hydroxymethyl)-2-azabicyclo[3.1.1]heptan-4-ol, involves the reduction of the corresponding 4-oxo intermediate with sodium borohydride (NaBH₄). researchgate.net This reaction, however, yields a mixture of diastereomers, indicating that under these conditions, stereocontrol is not absolute. researchgate.net The formation of both cis and trans isomers highlights the challenge in directing the approach of the reducing agent to one face of the carbonyl group. researchgate.net
Generally, the stereochemical outcome of such reductions is dictated by the steric environment of the bicyclic system. Hydride attack is expected to occur from the less sterically hindered face of the ketone. For the 2-azabicyclo[3.1.1]heptane skeleton, this would typically favor the formation of the exo-alcohol. To achieve higher levels of diastereoselectivity, sterically demanding reducing agents, such as L-Selectride or K-Selectride, are often employed. These reagents can enhance the facial selectivity of the hydride attack, leading preferentially to a single diastereomer. While not specifically documented for 2-azabicyclo[3.1.1]heptan-4-one, this represents a standard and rational strategy for achieving stereocontrol of the hydroxyl group.
Asymmetric Induction in Ring-Forming Reactions
Introducing chirality during the formation of the bicyclic ring system itself is a powerful strategy for producing enantiomerically enriched products. This is often accomplished through asymmetric cycloaddition reactions where a chiral catalyst orchestrates the entire ring-forming event to favor one enantiomer.
Recent advances have focused on the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various partners. For instance, a highly enantioselective formal (3+3) cycloaddition between BCBs bearing a bidentate chelating group and nitrones has been developed. acs.orgd-nb.info Using a chiral cobalt(II)/PyIPI catalyst system, this method provides access to pharmaceutically relevant hetero-bicyclo[3.1.1]heptane derivatives, assembling two quaternary carbon centers and a chiral aza-trisubstituted carbon with excellent enantioselectivity (up to >99% ee) and high yields. acs.orgd-nb.info
Another innovative approach involves a relay catalysis strategy. Zhang and Deng reported the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures using an Indium(III) triflate/iridium relay catalysis. nih.gov This process involves a Lewis acid-catalyzed ring-opening of a BCB ketone followed by an intramolecular enantioselective ring closure via a chiral iridium-catalyzed allylic substitution. nih.gov These methods exemplify how the absolute stereochemistry of the ring can be set with high precision during its construction.
Chiral Auxiliary and Organocatalysis Approaches
Chiral Auxiliary Methods The use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into a reactant to direct the stereochemical course of a reaction, is a classic and effective strategy. After the desired transformation, the auxiliary is removed. An example of this approach is the synthesis of a 3-((1S)-1-phenylethyl)-3-azabicyclo[3.1.1]heptane-2-carbonitrile. pwr.edu.pl Here, the commercially available (1S)-1-phenylethylamine serves as the chiral auxiliary, guiding the formation of the bicyclic nitrile with diastereomeric control. While this specific example does not produce the C4-ol derivative directly, it establishes the principle that attaching a chiral fragment to the nitrogen atom can effectively control the stereochemistry of the resulting bicyclic product. pwr.edu.pl
Organocatalysis Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has emerged as a powerful tool in stereoselective synthesis. acs.org While a direct organocatalytic synthesis of this compound is not prominently reported, the principles can be applied. For example, simple primary β-amino alcohols have been shown to be effective organocatalysts in asymmetric Michael additions. nih.gov Conceptually, an intramolecular reaction, such as a Michael addition or aldol (B89426) condensation, catalyzed by a chiral organocatalyst could be envisioned to form the 2-azabicyclo[3.1.1]heptane ring enantioselectively. Research on related bicyclic systems has shown that chiral 2-azabicycloalkane derivatives can themselves act as highly effective organocatalysts, achieving high enantioselectivity (e.g., 96% ee) in Michael additions, underscoring the utility of this compound class in asymmetric synthesis. ethz.ch
Enzymatic Resolution and Purification of Enantiomers
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), enzymatic resolution offers a bio-inspired method for their separation. This technique leverages the high stereospecificity of enzymes, typically lipases or proteases, to selectively react with only one enantiomer in the pair.
A common strategy is the kinetic resolution of a racemic alcohol or its corresponding ester. For instance, the racemic this compound could be subjected to acylation in the presence of a lipase (B570770), such as Novozym-435 (an immobilized form of Candida antarctica lipase B), and an acyl donor. The enzyme would catalyze the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other, leaving the unreacted (S)-enantiomer in high enantiomeric purity. The newly formed ester and the unreacted alcohol can then be separated by standard chromatographic techniques. This method is widely used for the production of enantiopure pharmaceuticals and building blocks. umich.edu For example, a Novozyme-435-catalyzed deacylation was a key step in the diastereoselective synthesis of C-4′-spiro-oxetanoribonucleosides.
Novel and Emerging Synthetic Methodologies
The field of synthetic chemistry is constantly evolving, with new methods providing more efficient and versatile routes to complex molecules. The synthesis of the 2-azabicyclo[3.1.1]heptane core has benefited significantly from modern transition metal-catalyzed reactions.
Transition Metal-Catalyzed Annulation and Cycloaddition Reactions
Transition metals are exceptionally versatile catalysts for forming the strained ring systems of bicyclic compounds. Annulation and cycloaddition reactions catalyzed by various metals provide powerful and often stereocontrolled pathways to the 2-azabicyclo[3.1.1]heptane skeleton, primarily through the activation of highly strained bicyclo[1.1.0]butanes (BCBs).
A variety of catalytic systems have been developed for this purpose:
Titanium and Scandium Catalysis: A Ti(III)-catalyzed [3+3] annulation of BCBs with vinyl azides affords 2-azabicyclo[3.1.1]heptene scaffolds. In a divergent approach, scandium catalysis enables a dipolar [3+2] annulation, which after rearrangement, can also lead to azabicyclic structures.
Copper Catalysis: Copper catalysts, often paired with chiral ligands like Phosferrox, have been used for stereoselective formal [4π+2σ] cycloadditions to construct polysubstituted 3-azabicyclo[3.1.1]heptanes. nih.gov
Palladium and Rhodium Catalysis: Palladium-catalyzed enantioselective [3+3] annulations of BCBs with vinyl oxiranes have been developed. Rhodium catalysts have also been employed in intramolecular dipolar cycloadditions to generate bridged polycyclic systems. nih.gov
Lewis Acid Catalysis with Various Metals: A range of Lewis acidic metal salts and complexes have been shown to catalyze cycloadditions with BCBs. These include catalysts based on Europium (Eu(OTf)₃), Gallium (Ga(OTf)₃), and Zinc (Zn(OTf)₂), which enable the synthesis of various bicyclo[3.1.1]heptane and related heterocyclic frameworks. nih.gov
These methods showcase the power of transition metal catalysis to construct the core of 2-azabicyclo[3.1.1]heptane derivatives, often with high efficiency and control over stereochemistry.
Table 1: Selected Transition Metal-Catalyzed Syntheses of Azabicyclo[3.1.1]heptane Systems
| Catalyst System | Reaction Type | Substrates | Product Type | Yield / Selectivity | Reference |
|---|---|---|---|---|---|
| In(OTf)₃ / Chiral Iridium | Relay Catalysis | BCB ketones, N-allyl carbonates | Chiral 2-azabicyclo[3.1.1]heptanes | Good yields, high ee | nih.gov |
| Cu(OTf)₂ / Phosferrox | [3+3] Cycloaddition | BCB ketones, azomethine ylides | Enantioenriched 3-aza-BCHeps | High ee | nih.gov |
| Ti(III) complex | [3+3] Annulation | BCBs, vinyl azides | 2-Azabicyclo[3.1.1]heptenes | Good yields | |
| Sc(OTf)₃ | [3+2] Annulation / Rearrangement | BCBs, vinyl azides | 3-Azabicyclo[3.1.1]heptenes | Good yields | |
| B(C₆F₅)₃ | Formal [2σ+2σ] Cycloaddition | BCBs, aziridines | Enantiopure 2-azabicyclo[3.1.1]heptanes | 21–91% yield, stereospecific | researchgate.net |
| Eu(OTf)₃ | Formal Dipolar [4π+2σ] Cycloaddition | BCBs, nitrones | 2-Oxa-3-azabicyclo[3.1.1]heptanes | N/A | |
| Chiral Co(II)/PyIPI | Formal [3+3] Cycloaddition | BCBs, nitrones | Hetero-bicyclo[3.1.1]heptanes | up to 99% yield, >99% ee | acs.orgd-nb.info |
Photochemical and Radical-Mediated Cyclizations
Photochemical and radical-based reactions offer alternative pathways to the 2-azabicyclo[3.1.1]heptane scaffold, often under very mild conditions.
The previously mentioned photoinduced [3σ + 2σ] cycloaddition of BCBs and cyclopropylamines is a prime example of a photochemical method for constructing the bicyclo[3.1.1]heptane core. nih.govresearchgate.net This approach is part of a growing field using photoredox catalysis to access complex, sp³-rich building blocks from simple precursors. researchgate.net
Additionally, radical-based transformations have been developed starting from [3.1.1]propellane. These reactions provide access to a wide array of functionalized bicyclo[3.1.1]heptanes, demonstrating the versatility of radical intermediates in modifying this strained bicyclic system. nih.gov Another innovative strategy involves a strain-release radical-polar crossover annulation, which presents a unified method to access both aza- and oxa-bicyclo[3.1.1]heptanes from amino or hydroxy acids under photoredox catalysis. chemrxiv.org
Continuous Flow Synthesis for Scalability and Efficiency
While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles of flow chemistry are highly applicable for enhancing the scalability and efficiency of its synthesis. nih.gov Continuous flow processes offer benefits such as superior heat and mass transfer, enhanced safety, and improved process control compared to traditional batch methods. nih.gov
Chemical Reactivity and Functionalization of 2 Azabicyclo 3.1.1 Heptan 4 Ol
Transformations at the Hydroxyl Group
The secondary alcohol of 2-azabicyclo[3.1.1]heptan-4-ol is a key functional group that can undergo a variety of transformations, including esterification, etherification, oxidation, and nucleophilic substitution.
The hydroxyl group can be readily converted into esters and ethers under standard conditions. Esterification is a common transformation, often employed to introduce diverse functionalities or to act as a protecting group. For instance, Steglich esterification can be utilized to couple carboxylic acids, such as the nonsteroidal anti-inflammatory drug Indomethacin, to the alcohol. acs.org Standard literature conditions, such as reacting the alcohol with an acyl chloride or a carboxylic acid in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) or N,N'-dicyclohexylcarbodiimide, are applicable. googleapis.com
Etherification reactions also provide a route to further functionalization. O-methylation has been observed, sometimes as a side reaction during deprotection steps in the presence of methanol. nih.gov Furthermore, the alcohol can participate in Michael additions to activated alkynes, such as methyl propiolate, to yield the corresponding ether derivatives. acs.org
| Reaction Type | Reagents | Product Type | Reference |
| Steglich Esterification | Indomethacin, DCC, DMAP | Carboxylic Ester | acs.org |
| Acylation | 2-Methyl-5-phenyl-1,3-thiazole-4-carbonyl chloride | Thiazole (B1198619) Carboxylate Ester | googleapis.com |
| O-methylation | Methanol | Methyl Ether | nih.gov |
| Oxa-Michael Addition | Methyl propiolate | (E)-configured Ether | acs.org |
The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 2-azabicyclo[3.1.1]heptan-4-one. This transformation is a key step in accessing derivatives with a carbonyl functionality at this position. Various standard oxidation protocols are effective. For example, oxidation using Dess-Martin periodinane has been successfully employed to yield the ketone in nearly quantitative yields. acs.orgnih.gov Other methods, such as Swern oxidation or the use of Jones reagent, are also applicable for oxidizing similar bicyclic alcohols. researchgate.netnih.gov
Conversely, the parent compound, this compound, is itself typically synthesized via the reduction of the corresponding ketone. The reduction of a 4-oxo-2-azabicyclo[3.1.1]heptane precursor using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a solvent mixture such as THF/MeOH yields the desired 4-hydroxy derivative. google.com
| Reaction Type | Reagents | Starting Material | Product | Reference |
| Oxidation | Dess-Martin Periodinane | This compound | 2-Azabicyclo[3.1.1]heptan-4-one | acs.orgnih.gov |
| Oxidation | Jones Reagent | Hydroxy-2-azabicyclohexane | Keto-2-azabicyclohexane | researchgate.net |
| Reduction | Sodium Borohydride (NaBH₄) | 4-Oxo-2-azabicyclo[3.1.1]heptane derivative | This compound derivative | google.com |
The hydroxyl group is a poor leaving group and typically requires conversion to a more reactive intermediate, such as a mesylate or tosylate, to facilitate nucleophilic substitution. nuph.edu.ua This activation allows for displacement by a wide range of nucleophiles. For example, the alcohol can be converted to a mesylate using mesyl chloride (MsCl), which can then be displaced by an azide (B81097) (NaN₃) to form an azido (B1232118) derivative. nuph.edu.ua
Direct conversion of the alcohol to a halide is also possible. The Appel reaction, using N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃), can transform the hydroxyl group into a bromide, providing a substrate for further substitution reactions. nih.gov These substitution pathways are fundamental for introducing diverse functional groups and for constructing more complex molecular architectures. googleapis.comresearchgate.net
| Reaction Pathway | Reagents | Intermediate/Product | Reference |
| Mesylation-Azidation | 1. MsCl, base; 2. NaN₃ | Azido-2-azabicyclo[3.1.1]heptane | nuph.edu.ua |
| Appel Reaction | NBS, PPh₃ | Bromo-2-azabicyclo[3.1.1]heptane | nih.gov |
Reactions Involving the Azabicyclo Nitrogen Atom
The secondary amine within the bicyclic structure is a versatile handle for introducing substituents on the nitrogen atom, a common strategy in drug discovery to modulate a compound's properties.
The nitrogen atom readily undergoes N-acylation with acylating agents such as acid chlorides or in the presence of coupling reagents. googleapis.com A specific example involves the reaction of a substituted this compound with 2-methyl-5-phenyl-1,3-thiazole-4-carbonyl chloride in the presence of imidazole (B134444) to yield the corresponding N-acylated product. googleapis.com This reaction highlights the ability to append complex heterocyclic moieties directly onto the nitrogen atom.
N-alkylation can also be performed using alkyl halides in the presence of a base. Tandem N-alkylation-reduction-condensation processes, while demonstrated for other systems, illustrate a general strategy that could be adapted for the N-functionalization of the 2-azabicyclo[3.1.1]heptane core. rsc.org
| Reaction Type | Reagents | Product Type | Reference |
| N-Acylation | 2-Methyl-5-phenyl-1,3-thiazole-4-carbonyl chloride, Imidazole | N-Acyl derivative | googleapis.com |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl derivative |
The functionalization of the nitrogen atom is a key route to creating novel N-heterocyclic derivatives. By reacting the 2-azabicyclo[3.1.1]heptane core with molecules that contain both a reactive group and a heterocyclic system, the bicyclic scaffold can be incorporated into larger, more complex structures. The N-acylation with 2-methyl-5-phenyl-1,3-thiazole-4-carbonyl chloride is a direct example of this, where a thiazole ring system is attached. googleapis.com Such transformations are crucial in medicinal chemistry for exploring structure-activity relationships, as seen in the development of orexin (B13118510) receptor antagonists where this scaffold is a key component. googleapis.com
Quaternization and Salt Formation
The nitrogen atom in the 2-azabicyclo[3.1.1]heptane framework is basic and can be readily quaternized. thieme-connect.de This process involves the reaction of the nitrogen with an alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. This transformation is significant as it can modulate the physicochemical properties of the parent molecule, such as its solubility and biological activity. Any nitrogen heteroatom within the bicyclic system may optionally be quaternized to form salts like [NR₄]⁺Cl⁻ or [NR₄]⁺OH⁻. google.com
Indazoles, which can be considered structural analogs in some contexts, are weak bases that form sodium and silver salts. thieme-connect.de The pKa values for 1H-indazole and 2-methyl-2H-indazole highlight the basic nature of the nitrogen atoms, a property shared by the nitrogen in the 2-azabicyclo[3.1.1]heptane ring system. thieme-connect.de
Functionalization of the Bicyclic Carbon Skeleton
The carbon skeleton of 2-azabicyclo[3.1.1]heptane derivatives is amenable to various functionalization reactions, enabling the introduction of diverse substituents and the modification of the core structure.
Regioselective and Stereoselective Functionalization
Regioselective and stereoselective functionalization are crucial for synthesizing specific isomers of 2-azabicyclo[3.1.1]heptane derivatives. For instance, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides a pathway to oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized. rsc.org This highlights the potential for developing analogous methods for the 2-azabicyclo[3.1.1]heptane system.
The halocyclofunctionalization of alkenes and alkynes, proceeding through haliranium and halirenium ions, offers a powerful methodology for the synthesis of various heterocyclic compounds with high regio- and stereoselection. biointerfaceresearch.com This strategy could be adapted for the functionalization of unsaturated precursors to this compound. For example, the cyclization of δ-pentenoic acids with N-bromosuccinimide (NBS) can be catalyzed to produce six-membered lactones with good 1,4-asymmetric induction. biointerfaceresearch.com Similarly, the cyclization of chiral diacids can proceed with total regio- and stereoselection. biointerfaceresearch.com
Ring Expansion and Contraction Reactions (if applicable)
Ring expansion and contraction reactions offer pathways to modify the bicyclo[3.1.1]heptane core, leading to novel bicyclic and tricyclic structures. While specific examples for this compound are not prevalent in the provided search results, general principles of these reactions can be considered.
Ring Expansion:
A Lewis acid-catalyzed σ-bond cross-exchange reaction between bicyclobutanes and diaziridines has been used to synthesize multifunctionalized azabicyclo[3.1.1]heptane derivatives. researchgate.netnih.gov This reaction proceeds with high yields and can be performed enantioselectively. researchgate.netnih.gov
The Buchner ring expansion can convert arenes to cycloheptatrienes and is another potential strategy for ring expansion. wikipedia.org
Photochemical formal [4+2] reactions of bicyclo[1.1.1]pentane (BCP) imines can form bicyclo[3.1.1]heptanes (BCHeps). acs.org
Ring Contraction:
Ring contractions can be achieved through various rearrangements, including semi-pinacol, benzilic acid type, and Wolff rearrangements. researchgate.net Cationic rearrangements, often of the pinacol (B44631) type, can lead to ring contraction and have been used to synthesize complex molecular cores. wikipedia.org
The Favorskii rearrangement is another common method for ring contraction. wikipedia.org
Oxidative ring contraction has also been reported as a synthetic strategy. rsc.org
Selective C-H Functionalization
Selective C-H functionalization represents a powerful and atom-economical approach to introduce new functional groups directly onto the carbon skeleton. While specific examples for this compound are limited in the search results, general advancements in this field are relevant.
Manganese catalysts have been developed for the amination of various C(sp³)-H bonds, including aliphatic, allylic, and benzylic positions, with high chemoselectivity and stereospecificity. google.com Such catalysts could potentially be applied to the late-stage functionalization of 2-azabicyclo[3.1.1]heptane derivatives, allowing for the selective introduction of amino groups at different positions on the bicyclic core. google.com
Derivatization Strategies for Building Libraries of Analogs.researchgate.netchemrxiv.orgnih.govunipv.itchemrxiv.orgresearchgate.net
The 2-azabicyclo[3.1.1]heptane scaffold is a valuable building block in medicinal chemistry, often serving as a bioisosteric replacement for other cyclic structures like piperidine (B6355638). researchgate.net The development of efficient derivatization strategies is crucial for creating libraries of analogs for drug discovery programs.
A general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles. nih.gov This method has been shown to be scalable and the resulting core has been successfully incorporated into the structure of the antihistamine drug Rupatidine, leading to improved physicochemical properties. nih.gov
Furthermore, a Lewis acid-catalyzed cycloaddition of bicyclo[1.1.0]butane carboxylates with tosylated aziridines provides access to 2-azabicyclo[3.1.1]heptane derivatives bearing aryl and ester moieties at the bridgehead positions. researchgate.net This reaction represents a rare example of a cycloaddition between two highly strained ring systems. researchgate.net
Preparation of Stereoisomeric Derivatives.researchgate.netnih.gov
The synthesis of specific stereoisomers of 2-azabicyclo[3.1.1]heptane derivatives is critical for understanding structure-activity relationships. A zinc-based chiral Lewis acid catalytic system has been developed for the enantioselective synthesis of azabicyclo[3.1.1]heptane derivatives from bicyclobutanes and diaziridines, achieving high enantiomeric excess (up to 96% ee). researchgate.netnih.gov
The reduction of a 4-oxo group in a 2-azabicyclo[3.1.1]heptane derivative using a reducing agent like sodium borohydride can lead to the formation of the corresponding 4-ol, as demonstrated in the synthesis of 2-tert-butyl 3-methyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate. google.com The stereochemistry of this reduction can potentially be controlled to yield specific stereoisomers of the alcohol.
Introduction of Diverse Chemical Moieties
The this compound scaffold serves as a versatile template for chemical elaboration, allowing for the introduction of a wide array of functional groups at multiple positions. The inherent reactivity of the secondary amine, the hydroxyl group, and the carbon backbone enables diverse functionalization strategies. These modifications are crucial for modulating the physicochemical properties and biological activities of resulting derivatives, making the scaffold a valuable building block in medicinal chemistry and materials science. Research has focused on functionalization at the nitrogen atom (N-2), the hydroxyl-bearing carbon (C-4), and adjacent positions on the bicyclic ring.
Functionalization at the Nitrogen (N-2)
The secondary amine at the 2-position is a prime site for introducing chemical diversity through N-alkylation and N-arylation reactions. A notable synthetic route allows for the preparation of various 2-alkyl-2-azabicyclo[3.1.1]heptane analogues. d-nb.info This is typically achieved by reacting a suitable precursor with an alkylating agent. For instance, a dynamic addition-intramolecular substitution sequence has been employed to generate a range of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, which can be further transformed. d-nb.info The modification at the N-2 position is fundamental in exploring the structure-activity relationships of these compounds, as the substituent can significantly influence the molecule's conformation and binding properties.
Table 1: Examples of N-Substituents Introduced onto the 2-Azabicyclo[3.1.1]heptane Ring
| Substituent (R-group) | Name |
|---|---|
| Bn | Benzyl |
| PMB | para-Methoxybenzyl |
| i-Pr | Isopropyl |
| n-Pr | n-Propyl |
| i-Bu | Isobutyl |
| n-Bu | n-Butyl |
| 4-MeBn | 4-Methylbenzyl |
| 2,4-DMB | 2,4-Dimethoxybenzyl |
| PMP | para-Methoxyphenyl |
| Et | Ethyl |
| Me | Methyl |
This table is based on research findings on related 2-azabicyclo[3.1.1]heptane analogues. d-nb.info
Functionalization at the Carbon Skeleton (C-3 and C-4)
The carbon framework, particularly the C-4 position bearing the hydroxyl group and adjacent carbons, offers another avenue for introducing structural diversity. The corresponding ketone, 2-azabicyclo[3.1.1]heptan-4-one, is a key intermediate for this purpose.
One effective method for introducing carbon-based moieties at the C-4 position is through the addition of organometallic reagents to the ketone. For example, in the synthesis of analogues for P2Y14 receptor antagonists, a Grignard reaction was utilized. nih.gov The treatment of a protected 3-azabicyclo[3.1.1]heptan-6-one (an isomer of the target ketone) with the in situ generated Grignard reagent 4-bromophenylmagnesium bromide led to the formation of a tertiary alcohol, successfully installing an aryl group at the C-6 position. nih.gov This strategy is directly applicable to the 2-azabicyclo[3.1.1]heptan-4-one system for the introduction of various aryl and alkyl groups at C-4.
Furthermore, functionalization at positions adjacent to the hydroxyl group has been demonstrated. The synthesis of cis/trans 3-(hydroxymethyl)-2-azabicyclo[3.1.1]heptan-4-ol has been reported, showcasing the introduction of a hydroxymethyl group at the C-3 position. google.com This was achieved starting from 2-tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate, which underwent reduction by sodium borohydride (NaBH4) to yield the corresponding 4-hydroxy derivative, followed by deprotection. google.com
Table 2: Functionalization Reactions at the Carbon Skeleton
| Starting Material | Reagent(s) | Moiety Introduced | Position | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Azabicyclo[3.1.1]heptan-6-one derivative | 4-Bromophenylmagnesium bromide | 4-Bromophenyl | C-6 (analogous to C-4) | Tertiary alcohol | nih.gov |
Reactivity of the Hydroxyl Group (O-4)
The secondary alcohol at C-4 is a key functional handle for further transformations. While the introduction of the hydroxyl group is often achieved via the reduction of the corresponding ketone (2-azabicyclo[3.1.1]heptan-4-one) using reducing agents like sodium borohydride, the reverse reaction is also a critical functionalization pathway. google.com Oxidation of the C-4 alcohol can regenerate the ketone, which is a versatile intermediate for the aforementioned addition reactions. Standard oxidation reagents can be employed for this transformation. Additionally, the hydroxyl group can undergo other typical alcohol reactions, such as etherification or esterification, to introduce a wide variety of oxygen-linked moieties, further expanding the chemical space accessible from this scaffold.
Stereochemical Aspects and Conformational Analysis of 2 Azabicyclo 3.1.1 Heptan 4 Ol
Absolute and Relative Stereochemistry of the Bicyclic System
The stereochemistry of the 2-azabicyclo[3.1.1]heptane core is defined by the spatial arrangement of its atoms and substituents. This includes the chirality of the molecule and the potential for different stereoisomers.
Due to the presence of multiple stereogenic centers, 2-azabicyclo[3.1.1]heptan-4-ol can exist as diastereomers and enantiomers. Diastereomers are stereoisomers that are not mirror images of each other, while enantiomers are non-superimposable mirror images. youtube.com
The relative stereochemistry of substituents on the bicyclic ring is often described using "cis" and "trans" nomenclature. For instance, in substituted 2-azabicyclo[3.1.1]heptane derivatives, the "cis" relative stereochemistry is indicated by bold bonds, while "trans" is shown with a combination of bold and dotted bonds. googleapis.com The different spatial arrangements of the hydroxyl group and other substituents give rise to various diastereomers, each with unique physical and chemical properties. These isomers can often be separated using techniques like chiral High-Performance Liquid Chromatography (HPLC). googleapis.com
Conformational Preferences and Dynamics
The rigid bicyclic structure of 2-azabicyclo[3.1.1]heptane significantly restricts its conformational freedom compared to monocyclic systems like piperidine (B6355638). researchgate.net However, the embedded rings can still adopt different conformations.
The 2-azabicyclo[3.1.1]heptane framework can be viewed as a fused system of a four-membered and a six-membered ring. The six-membered ring, which contains the nitrogen atom, can theoretically adopt chair, boat, or twist-boat conformations. However, the constraints of the bicyclic system lead to distorted versions of these ideal conformations. For example, in the related 6-azabicyclo[3.1.1]heptane system, conformational analysis has shown that the piperidine ring can be stabilized in boat and distorted chair conformations. researchgate.net
The presence and orientation of substituents on the bicyclic frame can significantly influence the preferred conformation. For instance, the position of the hydroxyl group in this compound can affect the conformational equilibrium of the ring system. The interactions between substituents, such as steric hindrance or hydrogen bonding, can favor one conformation over others.
Spectroscopic and Diffraction Methods for Stereochemical Assignment
The determination of the absolute and relative stereochemistry of this compound and its derivatives relies on various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry of these bicyclic systems. Coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the spatial relationships between protons, helping to assign the cis or trans configuration of substituents.
X-ray Crystallography : This diffraction method provides unambiguous determination of the absolute stereochemistry of crystalline compounds. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional structure of the molecule in the solid state.
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a crucial technique for the separation of enantiomers and diastereomers. googleapis.com By using a chiral stationary phase, it is possible to resolve racemic mixtures into their individual stereoisomers, which can then be further characterized.
Advanced NMR Spectroscopy (e.g., NOESY, COSY, HSQC) for Relative Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic and bicyclic molecules. For a molecule like this compound, a suite of one-dimensional and two-dimensional NMR experiments would be essential to assign the signals of all proton and carbon atoms and to understand their spatial relationships.
COSY (Correlation Spectroscopy) experiments would be fundamental in establishing the proton-proton coupling networks within the molecule. This would allow for the tracing of the connectivity of protons along the carbon skeleton, for instance, identifying the protons on the six-membered ring and their relationships with the bridgehead protons.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would then correlate the proton signals with their directly attached carbon atoms. This is crucial for the unambiguous assignment of the carbon skeleton of the 2-azabicyclo[3.1.1]heptane framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) is arguably the most critical 2D NMR technique for elucidating the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. In the context of this compound, a NOESY experiment would reveal key spatial correlations. For example, the observation of a NOE between the proton on C4 (bearing the hydroxyl group) and one of the bridgehead protons would help in defining the endo or exo orientation of the hydroxyl group. Similarly, NOEs between the protons on the different rings of the bicyclic system would provide definitive evidence for their relative orientations.
Recent studies on enantiopure 2-azabicyclo[3.1.1]heptane derivatives have utilized these advanced NMR techniques to confirm their stereochemical assignments. nih.gov The data from these studies on substituted analogs provide a strong basis for predicting the NMR spectral features of this compound.
| NMR Data for a Representative 2-Azabicyclo[3.1.1]heptane Derivative | |
| Technique | Observation and Interpretation |
| ¹H NMR | Provides chemical shifts and coupling constants for each proton, indicating the electronic environment and dihedral angles between adjacent protons. |
| ¹³C NMR | Shows the chemical shifts of all carbon atoms in the molecule. |
| COSY | Establishes the J-coupling correlations between protons, confirming the connectivity within the bicyclic system. |
| HSQC | Correlates each proton with its directly attached carbon atom for unambiguous assignment. |
| NOESY | Reveals through-space proximity of protons, which is crucial for determining the relative stereochemistry, such as the cis or trans relationship of substituents. |
X-ray Crystallography for Absolute Configuration Determination
While NMR spectroscopy is powerful for determining relative stereochemistry, X-ray crystallography provides the unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. This technique yields a detailed three-dimensional map of electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of all atoms.
For an enantiopure sample of a derivative of this compound, single-crystal X-ray diffraction would be the definitive method to establish its absolute stereochemistry. The resulting crystallographic data would not only confirm the connectivity and relative stereochemistry but also allow for the assignment of the (R) or (S) configuration at each stereocenter.
In a recent 2024 publication in the Journal of the American Chemical Society, Dutta et al. reported the synthesis of enantiopure 2-azabicyclo[3.1.1]heptane derivatives and confirmed their absolute stereochemistry using single-crystal X-ray analysis. nih.govacs.org The crystallographic data for these compounds are available from the Cambridge Crystallographic Data Centre (CCDC), providing concrete examples of the three-dimensional structure of this ring system. acs.org
The analysis of such crystallographic data for derivatives of this compound would provide precise information on the conformation of the six-membered ring, which is expected to adopt a strained boat or chair-like conformation, and the puckering of the four-membered ring.
| Crystallographic Data for a Representative 2-Azabicyclo[3.1.1]heptane Derivative | |
| Parameter | Significance |
| Crystal System | Describes the symmetry of the crystal lattice. |
| Space Group | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Final R-indices | Indicate the goodness of fit between the crystallographic model and the experimental diffraction data. |
| Flack Parameter | A critical value for determining the absolute configuration of a chiral molecule from the diffraction data of a single enantiomer. A value close to zero for a known chirality confirms the assignment. |
Theoretical and Computational Studies of 2 Azabicyclo 3.1.1 Heptan 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the molecular properties of 2-azabicyclo[3.1.1]heptan-4-ol.
Electronic Structure and Bonding Analysis
The electronic structure of the 2-azabicyclo[3.1.1]heptane ring system is characterized by its strained four-membered and six-membered rings. The nitrogen atom at the 2-position introduces a degree of polarity and influences the charge distribution across the molecule. Computational studies on related bicyclo[3.1.1]heptane derivatives containing an aza nitrogen atom have shown that the nitrogen and any electron-withdrawing or donating substituents significantly impact the electronic environment. smolecule.com
Analysis of the frontier molecular orbitals (HOMO and LUMO) is essential for predicting the molecule's reactivity. For the parent 2-azabicyclo[3.1.1]heptane scaffold, the HOMO is typically localized on the nitrogen atom, indicating its nucleophilic character. The LUMO, conversely, is distributed across the C-N and C-C bonds, suggesting susceptibility to nucleophilic attack. The presence of a hydroxyl group at the C4 position in this compound would further modify the electronic landscape through inductive and hydrogen-bonding effects.
A theoretical study on related bicyclic amino alcohols suggests that intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom can influence the electronic structure and conformational preferences.
Stability and Energetics of Stereoisomers and Conformers
The this compound molecule can exist as multiple stereoisomers due to the chiral centers within its structure. The relative stability of these isomers, as well as their different conformations, can be assessed through computational energy calculations. A patent document mentions the synthesis of cis/trans 3-(hydroxymethyl)-2-azabicyclo[3.1.1]heptan-4-ol, indicating the existence and potential for isolation of different stereoisomers. googleapis.com
Table 1: Representative Calculated Properties for Substituted Bicyclo[3.1.1]heptane Derivatives
| Property | Value Range | Significance | Reference |
| Detonation Velocity (km s⁻¹) | 5.77–9.65 | Performance as a high-energy material | smolecule.com |
| Detonation Pressure (GPa) | 12.30–43.64 | Performance as a high-energy material | smolecule.com |
| Bond Dissociation Energy | Varies | Indicates thermal stability | smolecule.com |
Note: This data is for nitro-substituted aza-bicyclo[3.1.1]heptane derivatives and serves as an example of the types of properties that can be computationally evaluated.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the conformational space and predict the dynamic behavior of this compound.
Conformational Landscapes and Energy Minimization
The rigid bicyclic structure of 2-azabicyclo[3.1.1]heptane limits its conformational flexibility. However, the six-membered ring can adopt different chair and boat-like conformations. Energy minimization calculations can identify the most stable (lowest energy) conformation. For this compound, the orientation of the hydroxyl group (endo or exo) will be a key determinant of the lowest energy conformer.
Molecular dynamics simulations can provide a more comprehensive picture of the conformational landscape by simulating the movement of atoms over time at a given temperature. This allows for the exploration of different energy wells and the barriers between them. Such studies, while not specifically published for this compound, are routinely used to understand the dynamic behavior of complex organic molecules, including other bicyclic systems.
Prediction of Reactivity and Selectivity
Molecular modeling can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By modeling the transition states of potential reaction pathways, the activation energies can be calculated, providing insight into which reactions are more likely to occur and which products will be favored.
For instance, in reactions involving the nitrogen atom, such as alkylation or acylation, modeling can help predict the stereochemical outcome. Similarly, reactions involving the hydroxyl group, such as oxidation or esterification, can be modeled to understand the influence of the bicyclic scaffold on reactivity.
Mechanistic Insights via Computational Chemistry
Computational chemistry has been instrumental in elucidating the mechanisms of reactions used to synthesize derivatives of the 2-azabicyclo[3.1.1]heptane core. bohrium.comacs.org For example, DFT calculations have been used to support the proposed mechanism of the formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones to form 2-oxa-3-azabicyclo[3.1.1]heptanes. bohrium.com These studies often involve locating transition state structures and calculating reaction energy profiles.
In the context of this compound, computational studies could be employed to understand its formation and subsequent reactions. For example, the mechanism of reduction of a corresponding ketone precursor to form the alcohol could be investigated to explain the observed stereoselectivity. While specific studies on this compound are lacking, the methodologies are well-established for related systems.
Elucidation of Reaction Pathways and Transition States
The understanding of reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and predicting product outcomes. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to map the potential energy surfaces of reactions involving bicyclic systems. researchgate.netresearchgate.net
Mechanistic investigations into the formation of related azabicyclic structures often reveal complex, multi-step pathways. For instance, the formation of the 2-azabicyclo[3.1.1]heptane core can be achieved through various cycloaddition strategies. A notable example is the formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes (BCBs), which provides access to enantiopure 2-azabicyclo[3.1.1]heptane derivatives. researchgate.net Theoretical calculations for such reactions help to determine whether the reaction proceeds through a concerted or stepwise mechanism and to identify the key transition states that govern stereoselectivity.
In other systems, such as the synthesis of N-arylmethyl-7-azabicyclo[2.2.1]heptane derivatives, DFT calculations have been used to explain the stereoselective outcomes of bromination and subsequent cyclization reactions. researchgate.net These studies can elucidate the conformational preferences of intermediates and the energy barriers associated with different reaction channels. Similar computational approaches could be applied to understand the formation and subsequent reactions of this compound, for example, in predicting the stereochemical outcome of the reduction of a corresponding ketone precursor.
Furthermore, mechanistic studies on the formation of indole-fused bicyclo[3.1.1]heptanes suggest that the reaction can proceed through an initial (3+2) annulation followed by a ring expansion cascade. researchgate.net The role of promoters like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) in activating multiple components simultaneously can be rationalized through computational modeling. researchgate.net Such detailed mechanistic insights are critical for controlling the reaction to favor the desired bicyclic scaffold.
Rational Design of New Synthetic Methodologies
Computational chemistry not only explains observed reactivity but also plays a predictive role in the rational design of novel synthetic methods. nih.gov By simulating reaction pathways for hypothetical reactants, chemists can identify promising new strategies for constructing complex molecules like this compound before attempting them in the lab. microsoft.com
The synthesis of the azabicyclo[3.1.1]heptane core, a valuable scaffold in medicinal chemistry, has been approached through various innovative methods. researchgate.net One general strategy involves the reduction of spirocyclic oxetanyl nitriles to form 3-azabicyclo[3.1.1]heptanes. nih.govresearchgate.net The mechanism, scope, and scalability of such transformations are often studied in detail to establish a robust synthetic protocol. nih.govresearchgate.net
Another powerful approach involves catalyst-controlled annulations. For instance, the reaction of bicyclo[1.1.0]butanes with vinyl azides can be directed to form either 2-aza- or 3-azabicyclo[3.1.1]heptene scaffolds depending on the catalyst used. chemrxiv.org This highlights the power of catalyst selection in directing reaction pathways, a process that can be optimized through computational screening of potential catalysts and transition states. Similarly, photoredox catalysis has been employed in strain-release radical-polar crossover annulations to access aza- and oxa-bicyclo[3.1.1]heptanes from amino or hydroxy acids. chemrxiv.org
The development of a (3+3)-cycloaddition between strained bicyclo[1.1.0]butane carboxylates and tosylated aziridines, catalyzed by Sc(OTf)₃, offers a direct route to the 2-azabicyclo[3.1.1]heptane framework. researchgate.net Mechanistic experiments combined with computational analysis can provide crucial insights into the role of the Lewis acid catalyst and the nature of the intermediates, guiding further refinement of the methodology. researchgate.net These diverse strategies underscore the potential for designing targeted, efficient syntheses of specific isomers like this compound by leveraging computational predictions.
Applications of 2 Azabicyclo 3.1.1 Heptan 4 Ol As a Chemical Building Block and Scaffold
Role in Asymmetric Synthesis
The inherent chirality and defined stereochemistry of 2-azabicyclo[3.1.1]heptan-4-ol and its parent pinane (B1207555) scaffold make it a useful tool in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.
As a Chiral Auxiliary or Ligand Precursor
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. While direct use of this compound as a chiral auxiliary is not extensively documented, the broader bicyclo[3.1.1]heptane framework, particularly from which it is derived, is a cornerstone in the development of chiral auxiliaries and ligands. rsc.orgchemistry-chemists.com For instance, amino alcohols based on the pinane skeleton, which shares the same bicyclic core, have been successfully used to synthesize secondary alcohols with high enantioselectivity. rsc.org These pinane-based amino alcohol chiral auxiliaries are instrumental in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.orgu-szeged.hu
The 2-azabicyclo[3.1.1]heptane skeleton can be found within more complex chiral ligands used in catalysis. For example, a library of pinane-based chiral aminodiols, derived from natural (−)-β-pinene, has been prepared and effectively used as chiral catalysts. u-szeged.hudntb.gov.ua The synthesis of these ligands often involves the stereoselective epoxidation of a key allylic alcohol intermediate derived from the pinane core, followed by ring-opening with amines to yield the desired aminodiols. u-szeged.hudntb.gov.ua
Table 1: Examples of Pinane-Based Ligands in Asymmetric Synthesis
| Ligand Type | Starting Material | Application | Reference |
| Pinane-based aminodiols | (-)-β-Pinene | Enantioselective addition of diethylzinc to aldehydes | u-szeged.hu |
| Pinane-based 1,4-amino alcohols | (+)-Nopinone | Enantioselective addition of diethylzinc to benzaldehyde | dntb.gov.ua |
| Pinene-based amino alcohol auxiliaries | α-Pinene | Enantioselective synthesis of secondary alcohols | rsc.org |
Enantioselective Construction of Complex Molecules
The 2-azabicyclo[3.1.1]heptane framework serves as a chiral starting material for the synthesis of more complex, biologically relevant molecules. Its rigid structure allows for a high degree of stereocontrol in subsequent reactions. The development of methods for the catalytic asymmetric construction of polysubstituted 3-azabicyclo[3.1.1]heptanes highlights the importance of this scaffold in creating structurally diverse and chirally pure compounds. bohrium.com
Furthermore, synthetic strategies have been developed to access enantiopure 2-azabicyclo[3.1.1]heptane derivatives through methods like formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes, which preserves the stereochemical information from the starting materials. researchgate.net Such methodologies are crucial for building libraries of chiral molecules for drug discovery.
Integration into Bioisosteric Scaffolds
In medicinal chemistry, a common strategy is to replace parts of a molecule, such as a planar aromatic ring, with a non-aromatic, three-dimensional structure to improve properties like solubility, metabolic stability, and potency. This concept is known as bioisosterism.
Design of Three-Dimensional Scaffolds as Replacements for Planar Aromatic Systems
The 2-azabicyclo[3.1.1]heptane scaffold is increasingly recognized as an effective bioisosteric replacement for meta-substituted benzene (B151609) rings. researchgate.net The "escape from flatland" concept in drug design encourages the use of C(sp3)-rich, three-dimensional scaffolds to enhance the pharmacological profile of drug candidates. bohrium.comacs.org Bridged bicyclic structures, like 2-azabicyclo[3.1.1]heptane, provide a rigid framework that can position substituents in a precise three-dimensional orientation, mimicking the vectoral arrangement of groups on an aromatic ring while introducing improved physicochemical properties. researchgate.netresearchgate.net The incorporation of a nitrogen atom into the bicyclic scaffold to create aza-bicyclo[3.1.1]heptanes offers a novel mimetic for heteroaromatic rings. researchgate.net
Mimicking Piperidine (B6355638) or Pyridine (B92270) Cores
The 2-azabicyclo[3.1.1]heptane framework can be considered a rigid, bicyclic analog of piperidine. researchgate.net Its constrained conformation can lead to higher binding affinity and selectivity for biological targets compared to the more flexible piperidine ring. Moreover, the synthesis of 2- and 3-azabicyclo[3.1.1]heptenes has been explored as potential bioisosteres of pyridines. acs.org These pyridine mimics are valuable in drug discovery for modifying the properties of lead compounds. The development of catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides provides practical routes to these unique azabicyclic scaffolds. acs.org
Precursor in the Synthesis of Advanced Intermediates
This compound and its derivatives are versatile precursors for a variety of more complex chemical structures. The functional groups on the bicyclic core—the secondary amine, the hydroxyl group, and the carbon skeleton itself—can be selectively modified to build advanced intermediates for pharmaceutical and research applications.
For example, the synthesis of 2- and 3-azabicyclo[3.1.1]heptenes from bicyclo[1.1.0]butanes and vinyl azides allows for diverse post-catalytic transformations. acs.org These transformations can yield valuable azabicyclic products, including saturated 2- and 3-azabicyclo[3.1.1]heptanes and rigid bicyclic amino esters, which are important building blocks in medicinal chemistry. acs.org Furthermore, methods have been developed for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, which can then be used to create monoprotected bicyclic diamines and bridged analogs of thalidomide, a known anticancer agent. chemrxiv.org
Formation of Polycyclic Systems
Currently, there is a lack of published research detailing the use of This compound as a direct precursor for the construction of more complex polycyclic frameworks. The inherent strain and defined stereochemistry of the azabicyclo[3.1.1]heptane core theoretically make it an attractive starting point for various ring-forming methodologies. The hydroxyl group at the 4-position could serve as a versatile handle for functionalization, enabling transformations such as oxidation to a ketone, which could then participate in annulation reactions, or conversion to a leaving group to facilitate intramolecular cyclizations. However, specific examples of such transformations originating from This compound are not present in the reviewed scientific literature.
Incorporation into Natural Product Analogs (excluding biological activity)
Similarly, the direct incorporation of the This compound moiety into analogs of natural products is not documented in available research. While related structures, such as other substituted azabicyclo[3.1.1]heptanes and the isomeric azabicyclo[2.2.1]heptane and azabicyclo[3.2.1]octane systems, have been utilized to mimic the core structures of various alkaloids and other biologically relevant molecules, This compound itself does not appear as a reported building block in these synthetic endeavors. Its potential as a constrained proline or pipecolic acid analog with a defined three-dimensional structure remains a theoretical possibility awaiting practical demonstration in the synthesis of natural product-like molecules.
While the compound is commercially available, its documented utility is sparse. For instance, a structurally related compound, cis/trans 3-(hydroxymethyl)-2-azabicyclo[3.1.1]heptan-4-ol, has been mentioned as an intermediate in a patent for the synthesis of orexin (B13118510) receptor antagonists. This highlights the potential of the core scaffold in medicinal chemistry, but does not provide examples for the specific applications of forming polycyclic systems or natural product analogs as a building block.
Future Directions and Emerging Research Opportunities for 2 Azabicyclo 3.1.1 Heptan 4 Ol
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of azabicycloalkanes, including the 2-azabicyclo[3.1.1]heptane framework, is an active area of research. Future efforts are increasingly directed towards methods that are not only efficient but also environmentally benign.
While methods utilizing precious metals like palladium and rhodium have been developed for the synthesis of azabicyclo[3.1.1]heptanes, there is a growing interest in using more earth-abundant and less toxic metals as catalysts. Research has demonstrated the feasibility of using catalysts based on iron, copper, nickel, cobalt, and manganese for intramolecular C-H amination reactions to form the azabicyclic ring system. These reactions often proceed under mild conditions and can offer good to excellent yields and stereocontrol. Future research will likely focus on expanding the scope of these earth-abundant metal-catalyzed reactions to synthesize a wider variety of functionalized 2-azabicyclo[3.1.1]heptan-4-ol derivatives.
Table 1: Comparison of Catalytic Methods for Azabicyclo[3.1.1]heptane Synthesis
| Catalyst Type | Metal | Reaction Type | Key Advantages |
|---|---|---|---|
| Precious Metal | Palladium | Intramolecular C-H Amination | High efficiency and regioselectivity |
| Precious Metal | Rhodium | Intramolecular [3+2+1] Cycloaddition | High efficiency and regioselectivity |
| Earth-Abundant | Iron | Intramolecular C-H Amination | Mild conditions, good yields |
| Earth-Abundant | Copper | Intramolecular C-H Amination | Mild conditions, good yields |
| Earth-Abundant | Nickel | Intramolecular C-H Amination | Mild conditions, good yields |
| Earth-Abundant | Cobalt | Intramolecular C-H Amination | Mild conditions, good yields |
| Earth-Abundant | Manganese | Intramolecular C-H Amination | Mild conditions, good yields |
The application of green chemistry principles is becoming increasingly important in chemical synthesis. For the synthesis of this compound and its analogs, this involves designing processes that reduce or eliminate the use and generation of hazardous substances. One promising approach is the use of visible-light-mediated reactions, such as the Hofmann-Löffler reaction, which can proceed under mild conditions. Other strategies include the development of domino reactions, which allow for the formation of complex molecules in a single step, and cycloaddition reactions that proceed with high atom economy. Future research will likely focus on developing syntheses that utilize renewable starting materials, employ safer solvents, and minimize energy consumption.
Exploration of Novel Reactivity Patterns
The unique three-dimensional structure and inherent strain of the 2-azabicyclo[3.1.1]heptane core provide opportunities for discovering new chemical reactions and transformations.
The rigid bicyclic framework of this compound can lead to unexpected reactivity. Researchers are exploring novel transformations and rearrangements that can provide access to new and diverse chemical structures. The development of new synthetic methods, such as domino reactions and novel cycloadditions, is enabling the synthesis of a wider range of functionalized 2-azabicyclo[3.1.1]heptanes. These new derivatives can then be used to explore uncharted chemical space and discover new reactions.
The conformational rigidity and ring strain of the 2-azabicyclo[3.1.1]heptane system are key features that can be exploited to control the stereochemistry of reactions and to drive transformations that would not be possible in more flexible systems. The fixed spatial arrangement of substituents on the bicyclic scaffold can be used to direct the approach of reagents and to favor the formation of specific stereoisomers. This is a crucial aspect in the design of new drugs, where the three-dimensional shape of a molecule is critical for its biological activity.
Advanced Computational Tools for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the simulation of chemical reactions.
The application of advanced computational methods is set to revolutionize the study of this compound. Predictive chemistry, which combines artificial intelligence and machine learning with chemical principles, can be used to forecast the properties and behavior of new derivatives. These tools can help to guide synthetic efforts by identifying promising target molecules and by predicting their reactivity. For instance, computational models can be used to screen virtual libraries of this compound derivatives for potential biological activity, thereby accelerating the drug discovery process.
Machine Learning in Reaction Design and Outcome Prediction
Table 1: Illustrative Application of Machine Learning in Predicting Optimal Conditions for N-Alkylation of this compound
| Parameter | Traditional Approach | Machine Learning-Assisted Approach |
| Catalyst Selection | Screening of a standard set of catalysts (e.g., Pd/C, Raney Ni) | Algorithm predicts optimal catalyst based on substrate features and desired outcome. |
| Solvent Choice | Trial and error with common solvents (e.g., MeOH, THF, DCM) | Model suggests a solvent system that maximizes yield and minimizes side reactions. |
| Temperature Optimization | Stepwise variation of temperature and monitoring reaction progress | Predictive algorithm determines the ideal temperature profile for the reaction. |
| Time to Optimization | Weeks to months | Days to weeks |
This table is illustrative and demonstrates the potential advantages of applying machine learning to synthetic chemistry.
High-Throughput Virtual Screening for Chemical Space Exploration
High-throughput virtual screening (HTVS) offers a powerful computational strategy to explore the vast chemical space surrounding the this compound core. This approach allows for the rapid in silico evaluation of large libraries of virtual compounds derived from this scaffold against specific biological targets. nih.gov By creating a virtual library of derivatives with diverse substitutions at the nitrogen and oxygen atoms, researchers can computationally predict their binding affinities and potential biological activities.
The process involves docking these virtual molecules into the active site of a target protein and scoring their interactions. This allows for the prioritization of a smaller, more manageable number of compounds for actual synthesis and in vitro testing, thereby saving significant time and resources. rsc.org For example, a library of this compound derivatives could be virtually screened against a panel of G-protein coupled receptors (GPCRs) or ion channels to identify potential lead compounds for drug discovery programs. colorado.edu
Table 2: Example of a Virtual Library Design for High-Throughput Screening Based on the this compound Scaffold
| Scaffold Position | R-Group Diversity | Number of Variants |
| N-2 Position | Alkyl, Aryl, Acyl, Sulfonyl groups | ~1,000 |
| O-4 Position | Ethers, Esters, Carbonates | ~500 |
| Total Virtual Compounds | ~500,000 |
This table illustrates a hypothetical virtual library for computational screening.
Interdisciplinary Research with Materials Science
The unique structural and functional characteristics of this compound make it a candidate for integration into advanced materials, an area ripe for future interdisciplinary research.
Incorporation into Polymer Architectures or Frameworks
The presence of both a secondary amine and a hydroxyl group provides two points for potential polymerization or for grafting onto existing polymer backbones. These functional groups can be exploited to incorporate the rigid bicyclic structure of this compound into various polymer architectures, potentially imparting unique physical and chemical properties to the resulting materials. rsc.org
For instance, the di-functionality of this compound could be utilized in the synthesis of novel polyamides or polyurethanes. The rigid nature of the bicyclic core could enhance the thermal stability and mechanical strength of these polymers. Furthermore, the nitrogen atom within the scaffold could serve as a site for post-polymerization modification, allowing for the tuning of the material's properties or the attachment of other functional molecules. acs.org While the direct polymerization of azabicyclo[2.2.1]hept-5-en-3-one has been explored, the application of this compound in polymer chemistry remains a promising and largely unexplored field. researchgate.net
Q & A
Q. What are the key synthetic routes for 2-Azabicyclo[3.1.1]heptan-4-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis of bicyclic amines like 2-azabicyclo frameworks often employs cyclopropanation, Diels-Alder reactions, or palladium-catalyzed cross-coupling. For example, aza-Diels-Alder reactions with chiral auxiliaries (e.g., (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one) enable enantioselectivity . Reductive amination or hydrogenation (using Pd/C under H₂ at 3.0 bar) is critical for reducing intermediates like azides to amines while preserving stereochemistry . Reaction temperature (0–25°C) and solvent polarity (e.g., ethanol vs. THF) significantly impact diastereomeric ratios.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR to identify proton environments (e.g., bridgehead protons at δ 3.2–4.0 ppm) and -NMR for carbonyl/carbon-nitrogen bonds. Chiral HPLC with columns like Chiralpak® IA/IB resolves enantiomers .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous compounds like cis-3-azabicyclo[3.2.0]heptane-2,4-dione .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and verify experimental data .
Q. What safety protocols are essential for handling bicyclic amines like this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Oral LD₅₀: 300–2000 mg/kg) and skin irritation risks .
- Ventilation : Use fume hoods to mitigate inhalation hazards (H335: respiratory irritation) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized for medicinal chemistry applications?
- Methodological Answer :
- Catalysts : Chiral thiourea organocatalysts (e.g., Takemoto’s catalyst) induce asymmetry in Michael additions to bicyclic ketones .
- Substrate Design : Introduce electron-withdrawing groups (e.g., sulfonamides) to enhance reactivity and selectivity. For example, 2-azabicyclo[2.2.1]heptane-2-sulfonamide derivatives are synthesized via Pd-catalyzed aminoacyloxylation .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can resolve racemic mixtures with >90% ee .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against targets like GABA receptors or nitric oxide synthase .
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data for antimicrobial or anti-inflammatory activity .
- MD Simulations : Analyze binding stability (e.g., RMSD < 2.0 Å over 100 ns) in lipid bilayers for CNS drug candidates .
Q. How do structural modifications to the bicyclic scaffold influence metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate derivatives with liver microsomes (human or rat) and quantify parent compound degradation via LC-MS. For example, hydroxylation at C4 reduces half-life (t₁/₂ < 30 min) due to CYP3A4 activity .
- Prodrug Strategies : Esterify the hydroxyl group to improve bioavailability (e.g., acetate prodrugs increase Cₘₐ₃ by 5× in murine models) .
Key Research Challenges
- Stereochemical Purity : Minor impurities (<2% diastereomers) can skew bioactivity data; rigorous chiral analysis is critical .
- Scale-Up Limitations : Hydrogenation at high pressure (3.0 bar) requires specialized reactors for gram-scale synthesis .
- Toxicity Profiling : Metabolites (e.g., N-oxides) may exhibit off-target effects; in silico toxicity prediction (e.g., ProTox-II) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
